molecular formula C9H15N3O B2884053 2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine CAS No. 1603216-53-0

2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine

Cat. No.: B2884053
CAS No.: 1603216-53-0
M. Wt: 181.239
InChI Key: FSYSYUOZJAUBEU-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine is a chemical compound with the molecular formula C9H15N3O and a molecular weight of 181.24 g/mol . This compound features a pyrazole ring fused with an oxane ring, making it a unique structure in the realm of heterocyclic chemistry.

Preparation Methods

The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine typically involves the reaction of 1-methyl-1H-pyrazole with oxan-4-amine under specific conditions. One common method involves dissolving the starting materials in ethanol and cooling the solution to 0°C. The reaction mixture is then stirred for an hour, followed by the addition of sodium bicarbonate and further stirring . Industrial production methods may vary, but they generally follow similar principles of controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives.

Scientific Research Applications

2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine involves its interaction with specific molecular targets. For instance, in antileishmanial activity, it fits into the active site of the LmPTR1 enzyme, characterized by lower binding free energy, which inhibits the enzyme’s function . This interaction disrupts the metabolic pathways of the target organism, leading to its death.

Comparison with Similar Compounds

Similar compounds to 2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine include other pyrazole derivatives and oxane-containing compounds. For example:

The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties not found in its individual components .

Properties

IUPAC Name

2-(2-methylpyrazol-3-yl)oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-12-8(2-4-11-12)9-6-7(10)3-5-13-9/h2,4,7,9H,3,5-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYSYUOZJAUBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CC(CCO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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